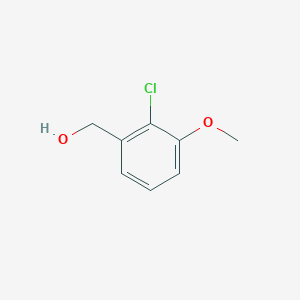
(2-Chloro-3-methoxyphenyl)methanol
Übersicht
Beschreibung
“(2-Chloro-3-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 52516-43-5 . It has a molecular weight of 172.61 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3" .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
- Synthesis of Pyrrolin-2-ones : The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, which are valuable adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Methanol Synthesis : Research into methanol synthesis through CO2 and CO hydrogenation has revealed pathways that include novel reaction intermediates, providing insights into more efficient methanol production processes (Grabow & Mavrikakis, 2011).
Medicinal Chemistry and Drug Development
- PET Radiotracers for Alzheimer's Diagnosis : Crystallographic studies have shown the application of methanol solvates, including compounds structurally related to (2-Chloro-3-methoxyphenyl)methanol, in the development of PET radiotracers for early Alzheimer’s disease diagnosis (Altomare et al., 2014).
Catalysis and Reaction Mechanisms
- Surface Site Probing on Metal Oxides : Methanol has been used to probe the surface sites of ceria nanocrystals, illustrating its role in understanding the catalytic behavior of metal oxides (Wu et al., 2012).
- Photochemistry and Radical Generation : Studies have explored the generation and reactivity of aryl cations from aromatic halides under photolytic conditions, highlighting the importance of methoxy and chloro substituents in these processes (Protti et al., 2004).
Environmental Science and Photochemistry
- Quantum Yield in H2O2 Photolysis : The efficiency of *OH radical production in H2O2 photolysis has been measured in the presence of methanol, indicating its use in environmental science and photoreactor calibration (Goldstein et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and avoiding release to the environment .
Zukünftige Richtungen
Given the potential of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants , there is a significant scope for future research and development involving “(2-Chloro-3-methoxyphenyl)methanol” and similar compounds.
Eigenschaften
IUPAC Name |
(2-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHZWHNWLNIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





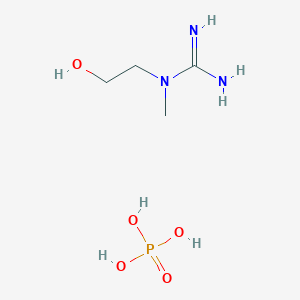
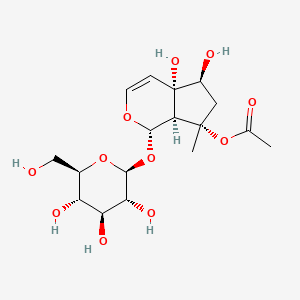
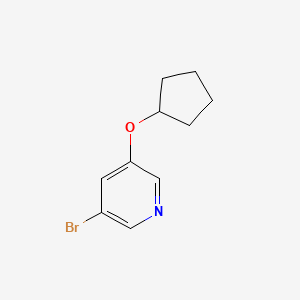

![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)
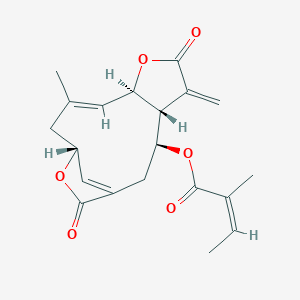





![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)